2-(5-Methylthiazol-2-yl)acetic acid
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Overview
Description
2-(5-Methylthiazol-2-yl)acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a methyl group at the 5-position of the thiazole ring and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiazol-2-yl)acetic acid typically involves the reaction of 2-amino-5-methylthiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole ring attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include thiourea, ethyl bromoacetate, and sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Methylthiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methylthiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methylthiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-5-methylthiazole: Shares the thiazole ring structure but lacks the acetic acid moiety.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Similar structure with a mercapto group instead of an amino group.
Uniqueness: 2-(5-Methylthiazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an acetic acid moiety makes it a versatile compound for various applications .
Biological Activity
2-(5-Methylthiazol-2-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by research findings and case studies.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study characterized the compound's ability to inhibit various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing lower MIC values for Gram-positive bacteria compared to Gram-negative strains, suggesting a selective antimicrobial action.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
This selectivity may be attributed to the structural differences in the bacterial cell walls, influencing the compound's permeability and efficacy .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated cytotoxic effects on various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549).
In one experiment, treatment with the compound at a concentration of 100 µM resulted in a significant reduction in cell viability:
- Caco-2 Cells : 39.8% viability post-treatment (p < 0.001)
- A549 Cells : No significant reduction in viability observed
These results suggest that the compound may have selective anticancer activity, particularly against Caco-2 cells .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its inhibition of cyclooxygenase (COX) enzymes. A comparative analysis showed that certain derivatives exhibited superior COX-1 inhibition compared to indomethacin, a standard anti-inflammatory drug.
Compound | COX-1 Inhibition (%) |
---|---|
This compound | 75 |
Indomethacin | 65 |
This finding highlights the potential of this compound as an alternative anti-inflammatory agent .
4. Antioxidant Activity
Antioxidant properties were evaluated using the DPPH radical scavenging assay. The compound showed a notable capacity to capture free radicals, with an antioxidant activity of approximately 62.80% at a concentration of 100 mg/L.
This suggests that this compound could play a role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies
Several case studies have further explored the biological activities of thiazole derivatives, including those related to this compound:
- Antimicrobial Efficacy : A clinical study demonstrated that thiazole derivatives significantly reduced bacterial load in infected wounds when applied topically.
- Cancer Treatment : In vivo studies using animal models indicated that compounds similar to this compound inhibited tumor growth and metastasis.
- Inflammation Reduction : Patients suffering from chronic inflammatory conditions reported reduced symptoms following treatment with thiazole-based compounds.
Properties
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-7-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPGBZSLFAAPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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